(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-3-9-23-16-8-7-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-5-4-6-14(20)10-13/h1,4-8,10-11H,9H2,2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYJXMAMEZPREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)F)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzo[d]thiazole core and various functional groups. The molecular formula is with a molecular weight of approximately 424.31 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various metabolic pathways. The presence of the acetamido and prop-2-yn-1-yl groups suggests potential for modulating enzyme activity or receptor engagement, leading to therapeutic implications .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies have suggested that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, indicating its possible use in treating infections.
- Enzyme Inhibition : Studies indicate that it may act as an inhibitor of specific enzymes involved in metabolic processes, which could be beneficial in managing metabolic disorders .
Case Studies
-
Anticancer Activity :
- A study conducted on human melanoma cells demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating effective inhibition of cell proliferation .
- Mechanistic studies revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzothiazole Ring
6-Substituted Benzothiazoles
- N-(6-Trifluoromethylbenzothiazol-2-yl) Derivatives (): The trifluoromethyl group at position 6 provides strong electron-withdrawing effects, improving metabolic stability but reducing polarity.
3-Substituted Propargyl Moieties
Both the target compound and ’s analog feature a propargyl group at position 3. This moiety is reactive in click chemistry applications (e.g., copper-catalyzed cycloadditions, as seen in ), enabling conjugation strategies for drug delivery or imaging .
Functional Group Analysis: Benzamide Side Chains
- 3-Fluorobenzamide (Target Compound) : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in biological targets. The IR C=O stretch (~1670–1680 cm⁻¹) aligns with similar benzamide derivatives (e.g., ’s thiadiazolylidenes at ~1638–1690 cm⁻¹) .
- Dimethylamino-Acryloyl Derivatives (): These compounds exhibit dual C=O stretches (1638–1690 cm⁻¹), indicating conjugated systems that may alter redox properties compared to the target’s simpler benzamide .
Physicochemical and Spectroscopic Comparisons
*Calculated based on molecular formula. †Estimated from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
